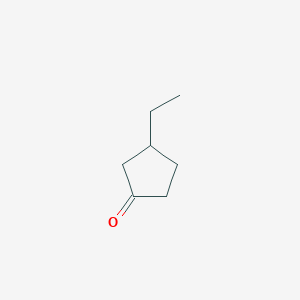
酸化スズ亜鉛 (SnZnO3)
説明
Zinc Stannate is an inorganic compound known for its unique properties and versatile applications. It is a white crystalline solid with a high refractive index and transparency, making it suitable for various optical applications . The compound is relatively stable at room temperature but decomposes at high temperatures .
科学的研究の応用
Tin zinc oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biosensors and bioimaging due to its biocompatibility and optical properties.
Medicine: Investigated for its potential in drug delivery systems and antimicrobial applications.
Industry: Used in the production of optoelectronic devices, solar cells, and gas sensors
作用機序
Target of Action
Tin Zinc Oxide (SnZnO3) primarily targets the electron transport layers in perovskite solar cells (PVSCs) . The compound’s role is to enhance the efficiency and stability of these solar cells .
Mode of Action
SnZnO3 interacts with its targets by serving as an electron transport layer (ETL) . The compound exhibits good crystallinity, good contact between layers, good electrical conductivity, and favorable light absorption . These properties result in an enhancement in the net efficiency of the solar cells .
Biochemical Pathways
The primary biochemical pathway affected by SnZnO3 involves the generation of reactive oxygen species (ROS) . The compound’s action leads to an increase in ROS production, which plays a crucial role in various cellular processes .
Pharmacokinetics
Research on similar compounds, such as zinc oxide (zno) nanoparticles, suggests that factors like particle size and surface charge can significantly influence these properties .
Result of Action
The action of SnZnO3 results in enhanced efficiency and stability of perovskite solar cells . Specifically, the compound increases the power conversion efficiency (PCE) of the cells . Furthermore, the compound’s action leads to the suppression of charge recombination, contributing to the overall performance of the solar cells .
Action Environment
The action, efficacy, and stability of SnZnO3 can be influenced by various environmental factors. For instance, the release of nanoparticles like SnZnO3 into the environment can pose potential ecological risks . Additionally, the synthesis of SnZnO3 involves adjusting the pH of the solution mixture, suggesting that the compound’s action can be influenced by pH levels .
準備方法
Synthetic Routes and Reaction Conditions
Sol-Gel Method: This involves reacting tin salts and zinc salts in a suitable solvent to form a sol, which is then gelled and thermally treated to obtain tin zinc oxide.
Hydrothermal Method: Tin and zinc salts are reacted in an aqueous solution under high temperature and pressure to form tin zinc oxide crystals.
Solid-State Reaction: Tin dioxide (SnO2) and zinc oxide (ZnO) are mixed and heated to form tin zinc oxide.
Industrial Production Methods
Industrial production often employs the hydrothermal method due to its ability to produce high-purity and well-crystallized tin zinc oxide. The sol-gel method is also used for large-scale production due to its simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
Oxidation: Tin zinc oxide can undergo oxidation reactions, especially at high temperatures.
Reduction: It can be reduced under specific conditions to form other tin and zinc compounds.
Substitution: Tin zinc oxide can participate in substitution reactions where other elements or compounds replace tin or zinc atoms.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at elevated temperatures.
Substitution: Various metal salts in aqueous or non-aqueous solutions.
Major Products
Oxidation: Formation of higher oxides.
Reduction: Formation of elemental tin and zinc or lower oxides.
Substitution: Formation of mixed metal oxides.
類似化合物との比較
Similar Compounds
- Zinc oxide (ZnO)
- Tin dioxide (SnO2)
- Zinc stannate (Zn2SnO4)
- Nickel tin trioxide (NiSnO3)
- Calcium tin trioxide (CaSnO3)
Uniqueness
Tin zinc oxide stands out due to its combination of properties from both tin and zinc oxides. It offers higher stability and better optical properties compared to its binary counterparts. Additionally, its unique crystal structure allows for diverse applications in various fields .
特性
IUPAC Name |
zinc;dioxido(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sn.Zn/q;2*-1;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEMLSQAJOPTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSnO3, O3SnZn | |
| Record name | zinc stannate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065196 | |
| Record name | Zinc stannate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tin zinc oxide (SnZnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12036-37-2 | |
| Record name | Tin zinc oxide (SnZnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin zinc oxide (SnZnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc stannate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin zinc oxide (SnZnO3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)













